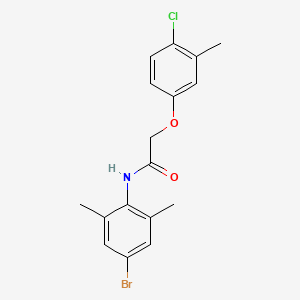
1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine
Descripción general
Descripción
1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine, also known as FIP or p-FIP, is a chemical compound that belongs to the class of piperazine derivatives. It has garnered attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry.
Mecanismo De Acción
The exact mechanism of action of 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. It has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its potential therapeutic effects. This compound has also been shown to modulate the activity of ion channels and transporters in the brain, which may further contribute to its mechanism of action.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, particularly in the central nervous system. It has been shown to increase the levels of various neurotransmitters such as serotonin and dopamine, which may contribute to its potential therapeutic effects. This compound has also been shown to modulate the activity of ion channels and transporters in the brain, which may further contribute to its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine is its potential as a ligand for various receptors in the central nervous system. It has been shown to exhibit high affinity and selectivity for certain receptors, which may make it a valuable tool for studying the function of these receptors. This compound also exhibits strong fluorescence properties, which may make it a useful tool for imaging applications.
One of the main limitations of this compound is its relatively low yield and purity, which may make it difficult to use in certain experiments. It is also relatively expensive compared to other compounds, which may limit its accessibility to researchers.
Direcciones Futuras
There are several future directions for the study of 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine. One potential direction is the development of this compound-based ligands for various receptors in the central nervous system. These ligands may have potential therapeutic applications for various neurological disorders such as depression and anxiety. Another potential direction is the development of this compound-based biosensors for detecting various analytes in biological samples. These biosensors may have potential applications in various fields such as medicine and environmental monitoring.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine has been studied extensively for its potential applications in medicinal chemistry, particularly as a ligand for various receptors in the central nervous system. It has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been investigated as a potential ligand for the dopamine D2 receptor, which is implicated in various neurological disorders such as Parkinson's disease and schizophrenia.
In addition to its potential as a ligand for receptors, this compound has also been studied for its potential as a fluorescent probe for imaging applications. It has been shown to exhibit strong fluorescence properties, which can be used to visualize biological processes in vitro and in vivo. This compound has also been investigated for its potential as a biosensor for detecting various analytes such as glucose and dopamine.
Propiedades
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(3-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FIN2O/c18-14-4-6-16(7-5-14)20-8-10-21(11-9-20)17(22)13-2-1-3-15(19)12-13/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEQJJVCSWRLLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B3738337.png)
![N-{2-chloro-5-[(3,5-diethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B3738339.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzenesulfonamide](/img/structure/B3738347.png)
![2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N-phenylhydrazinecarbothioamide](/img/structure/B3738354.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2,4-dichlorobenzamide](/img/structure/B3738360.png)

![5-(4-chlorophenyl)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B3738367.png)

![ethyl 2-({3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acryloyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3738379.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B3738382.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B3738409.png)
![3-(benzyloxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3738421.png)
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B3738423.png)
